molecular formula C15H15IO B061290 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene CAS No. 163930-30-1

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene

Cat. No.: B061290
CAS No.: 163930-30-1
M. Wt: 338.18 g/mol
InChI Key: YEEFLZIZMHPFFY-UHFFFAOYSA-N
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Description

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene is an organic compound with the molecular formula C15H15IO. It is characterized by the presence of an iodoethyl group attached to a phenoxy methyl benzene structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene can be synthesized through a multi-step process involving the iodination of ethylbenzene derivatives. One common method involves the reaction of 4-(2-iodoethyl)phenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as amines, ethers, or thioethers.

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: The corresponding ethylbenzene derivative without the iodo group.

Scientific Research Applications

1-((4-(2-Iodoethyl)phenoxy)methyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of the iodine atom.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene involves its reactivity due to the presence of the iodo group and the phenoxy methyl structure. The iodo group is a good leaving group, making the compound reactive in substitution reactions. The phenoxy group can participate in electron transfer processes, influencing the compound’s reactivity in oxidation and reduction reactions.

Comparison with Similar Compounds

  • 1-((4-(2-Bromoethyl)phenoxy)methyl)benzene
  • 1-((4-(2-Chloroethyl)phenoxy)methyl)benzene
  • 1-((4-(2-Fluoroethyl)phenoxy)methyl)benzene

Comparison: 1-((4-(2-Iodoethyl)phenoxy)methyl)benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions. This results in different reaction kinetics and product distributions compared to the other halogenated derivatives.

Properties

IUPAC Name

1-(2-iodoethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEFLZIZMHPFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439784
Record name 2-(4-benzyloxyphenyl)ethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163930-30-1
Record name 2-(4-benzyloxyphenyl)ethyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4-benzyloxy-phenyl)-ethanol (78.72 g, 0.34 mol) in methylene chloride (400 ml) is added triethylamine (67.3 ml, 0.44 mol, 1.4 eq), then at 0° C. is added mesylchloride (34.8 ml, 0.44 mol, 1.3 eq). The reaction mixture is stirred at 0° C. for 30 minutes and allowed to rise to room temperature. The reaction mixture is extracted with methylene chloride (2×300 ml), the combined organic layers are then washed with brine (2×300 ml) and concentrated under vacuum. To the crude product in solution in ethyl acetate (600 ml) is added sodium iodide (67.2 g, 0.44 mol, 1.3 eq) and the reaction mixture is stirred under reflux for 6 hours. After filtration, the organic layer is washed with brine (3×400 ml), dried with Na2SO4, filtered and concentrated under vacuum. 1-Benzyloxy-4-(2-iodo-ethyl)-benzene is isolated after crystallization with diethyl ether (116.5 g, 86%).
Quantity
78.72 g
Type
reactant
Reaction Step One
Quantity
67.3 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
67.2 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

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